N-(3-acetylphenyl)-2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic methods. These methods can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide insights into its reactivity and stability .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental methods .Scientific Research Applications
Synthesis and Pharmacological Potential
1,2,4-Triazole derivatives are notable for their considerable synthetic and pharmacological potential. Their study encompasses the synthesis of new structures and the exploration of their physical, physico-chemical, and biological properties. These compounds have been investigated for their potential in widening the spectrum of biological activities through the synthesis of new potentially bioactive compounds. For example, the synthesis and antiexudative activity of pyrolin derivatives of N-acetamides have been explored, highlighting the pharmacological interest in similar compounds (Chalenko et al., 2019).
Structural and Spectroscopic Analysis
The detailed structural and spectroscopic analysis of compounds, including those with triazole rings, is fundamental in understanding their potential applications. Studies employing vibrational spectroscopy, Raman, and Fourier-transform infrared spectroscopy (FTIR) have characterized the antiviral active molecules, revealing insights into their stereo-electronic interactions and stability (Jenepha Mary et al., 2022). Such analyses are crucial for the development of new drugs and materials with specific desired properties.
Antimicrobial Screening
Compounds with a 1,2,4-triazole moiety have been synthesized and screened for their antimicrobial properties. This includes studies on derivatives that demonstrate activity against bacterial and fungal strains, indicating the potential for the development of new antimicrobial agents. For instance, the synthesis, structural elucidation, and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives highlight this area of research (MahyavanshiJyotindra et al., 2011).
Enzyme Inhibition Studies
Further investigations into 1,2,4-triazole derivatives include their evaluation as enzyme inhibitors, which is essential for understanding their potential as therapeutic agents. For instance, new synthetic 1,2,4-triazole derivatives have been examined for their cholinesterase inhibition, providing insights into their potential use in treating neurodegenerative diseases (Riaz et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for studying a compound can depend on its potential applications. For example, if the compound has therapeutic potential, future research might focus on clinical trials. Alternatively, if the compound has interesting chemical properties, future research might explore its potential uses in industry .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2S/c1-15(29)17-5-4-6-19(13-17)24-20(30)14-31-22-26-25-21(16-7-9-18(23)10-8-16)28(22)27-11-2-3-12-27/h2-13H,14H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYQQCVSWXEGCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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